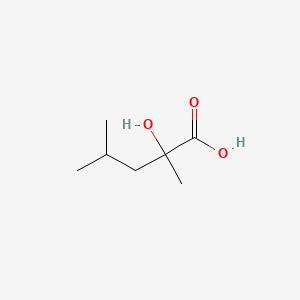

2-Hydroxy-2,4-dimethylpentanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-2,4-dimethylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-5(2)4-7(3,10)6(8)9/h5,10H,4H2,1-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWMPKCMFWTVVMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40603418 | |

| Record name | 2-Hydroxy-2,4-dimethylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40603418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3639-23-4 | |

| Record name | 2-Hydroxy-2,4-dimethylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40603418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Hydroxy-2,4-dimethylpentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Hydroxy-2,4-dimethylpentanoic acid. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis. This document details the compound's structure, physical characteristics, and chemical reactivity. A detailed experimental protocol for its synthesis is provided, along with a workflow diagram. Additionally, the general biological effects of alpha-hydroxy acids, the class of compounds to which this molecule belongs, are discussed and illustrated.

Chemical and Physical Properties

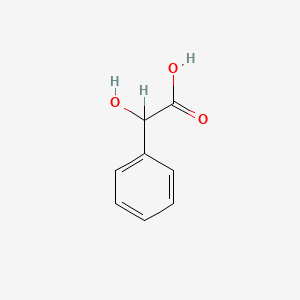

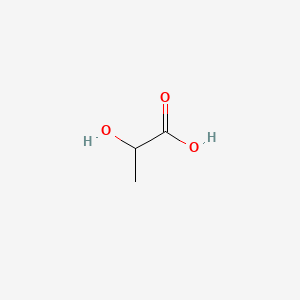

This compound, also known as 2-hydroxy-2,4-dimethylvaleric acid, is an alpha-hydroxy carboxylic acid. Its structure features a carboxylic acid group and a hydroxyl group on the same carbon atom, which is a tertiary carbon. The molecule also contains an isobutyl group attached to the alpha carbon.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 3639-23-4[1] |

| Molecular Formula | C7H14O3[1] |

| Molecular Weight | 146.18 g/mol [1] |

| SMILES | CC(C)CC(C)(C(=O)O)O |

| InChI | InChI=1S/C7H14O3/c1-5(2)4-7(3,10)6(8)9/h5,10H,4H2,1-3H3,(H,8,9) |

Table 2: Physical Properties

| Property | Value |

| Physical State | Solid |

| Melting Point | 151-152 °C (with decomposition) |

| Boiling Point | 96-102 °C at 9 Torr |

| Solubility in Water | 42 g/L at 25 °C |

| pKa (estimated) | 3.5 - 4.0 |

| Refractive Index | 1.461 |

Spectral Data (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show a doublet for the two methyl groups of the isobutyl group, a multiplet for the methine proton of the isobutyl group, a multiplet for the methylene (B1212753) protons, a singlet for the methyl group on the alpha-carbon, and broad singlets for the hydroxyl and carboxylic acid protons.

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for the two magnetically non-equivalent methyl carbons of the isobutyl group, the methine carbon of the isobutyl group, the methylene carbon, the quaternary alpha-carbon, the methyl carbon attached to the alpha-carbon, and the carbonyl carbon of the carboxylic acid.

-

IR Spectroscopy: The infrared spectrum will be characterized by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ (due to the hydrogen-bonded carboxylic acid hydroxyl group), another O-H stretching band for the tertiary alcohol, a strong C=O stretching absorption for the carbonyl group of the carboxylic acid around 1700 cm⁻¹, and C-O stretching bands.

-

Mass Spectrometry: The mass spectrum would likely show a molecular ion peak (M+) at m/z 146. Common fragmentation patterns would include the loss of water (M-18), the loss of the carboxyl group (M-45), and cleavage of the C-C bonds adjacent to the oxygenated carbon.

Chemical Reactivity

The chemical reactivity of this compound is dictated by the presence of the carboxylic acid and the tertiary hydroxyl group.

-

Reactions of the Carboxylic Acid Group: As a carboxylic acid, it can undergo esterification with alcohols in the presence of an acid catalyst, and it can be converted to an acid chloride using reagents like thionyl chloride (SOCl₂). It can also be reduced to the corresponding primary alcohol, though this requires a strong reducing agent like lithium aluminum hydride (LiAlH₄).

-

Reactions of the Tertiary Hydroxyl Group: The tertiary hydroxyl group is resistant to oxidation under mild conditions. Dehydration can occur under acidic conditions to yield an unsaturated carboxylic acid.

-

Intramolecular Reactions: Due to the proximity of the hydroxyl and carboxylic acid groups, alpha-hydroxy acids can undergo intramolecular esterification to form cyclic diesters known as lactides upon heating.

Experimental Protocols: Synthesis of this compound

A common and effective method for the synthesis of this compound is the two-step procedure starting from 4-methyl-2-pentanone (B128772). This synthesis involves the formation of a cyanohydrin intermediate, followed by acid-catalyzed hydrolysis of the nitrile group to a carboxylic acid.

Step 1: Cyanohydrin Formation from 4-Methyl-2-pentanone

This step involves the nucleophilic addition of a cyanide ion to the carbonyl carbon of 4-methyl-2-pentanone. The reaction is typically carried out using a source of cyanide, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in the presence of a proton source to generate hydrogen cyanide (HCN) in situ.

-

Reagents:

-

4-Methyl-2-pentanone

-

Sodium cyanide (NaCN)

-

Sulfuric acid (H₂SO₄) or another strong acid

-

Diethyl ether or other suitable organic solvent

-

Water

-

-

Procedure:

-

A solution of sodium cyanide in water is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel, and the flask is cooled in an ice bath.

-

4-Methyl-2-pentanone is added to the cyanide solution.

-

A solution of sulfuric acid is added dropwise from the addition funnel with vigorous stirring, maintaining the temperature below 20°C.

-

After the addition is complete, the reaction mixture is stirred for several hours at room temperature.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are dried over anhydrous sodium sulfate (B86663) and the solvent is removed under reduced pressure to yield the crude cyanohydrin, 2-cyano-4-methyl-2-pentanol.

-

Step 2: Hydrolysis of the Cyanohydrin to this compound

The nitrile group of the cyanohydrin is hydrolyzed to a carboxylic acid under acidic conditions.

-

Reagents:

-

Crude 2-cyano-4-methyl-2-pentanol

-

Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

-

Water

-

-

Procedure:

-

The crude cyanohydrin is mixed with an excess of concentrated hydrochloric acid.

-

The mixture is heated under reflux for several hours until the reaction is complete (evolution of ammonia (B1221849) gas ceases).

-

The reaction mixture is cooled, and the product is extracted with a suitable organic solvent like diethyl ether.

-

The organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

The resulting crude this compound can be purified by recrystallization.

-

Mandatory Visualizations

Caption: Synthetic workflow for this compound.

While no specific signaling pathway for this compound has been identified in the literature, as an alpha-hydroxy acid (AHA), it is expected to exhibit biological activities common to this class of molecules, particularly in dermatological applications. The following diagram illustrates the general mechanism of action of AHAs on skin cells.

Caption: General biological effects of Alpha-Hydroxy Acids on the skin.[2][3][4][5][6]

Conclusion

This compound is a versatile alpha-hydroxy acid with distinct chemical and physical properties. Its synthesis via the cyanohydrin pathway from 4-methyl-2-pentanone is a reliable method for its preparation. While specific biological roles for this particular molecule are not well-documented, its classification as an alpha-hydroxy acid suggests potential applications in areas where the properties of this class of compounds are beneficial, such as in dermatology and as a building block in chemical synthesis. This guide provides foundational knowledge that can aid in the further investigation and application of this compound.

References

- 1. This compound | C7H14O3 | CID 20196029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dual Effects of Alpha-Hydroxy Acids on the Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdrnskin.com [mdrnskin.com]

- 4. researchgate.net [researchgate.net]

- 5. Alpha hydroxy acid (AHA): Types, benefits, and how to use [medicalnewstoday.com]

- 6. Alpha-Hydroxy acid (AHA) [avenalab.com]

An In-depth Technical Guide to 2-Hydroxy-2,4-dimethylpentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and synthetic approaches for 2-Hydroxy-2,4-dimethylpentanoic acid. While this compound is available commercially, detailed experimental protocols and spectroscopic data are not widely published. This document collates available information and presents a putative synthesis protocol based on established chemical principles. Furthermore, this guide highlights the absence of published research on the biological activity and potential signaling pathways associated with this molecule, identifying an area for future investigation.

Molecular Structure and Chemical Properties

This compound, also known as 2-hydroxy-2,4-dimethylvaleric acid, is a carboxylic acid with a hydroxyl group and two methyl groups. Its chemical structure consists of a pentanoic acid backbone with a hydroxyl and a methyl group at the C2 position, and another methyl group at the C4 position.

Molecular Structure Diagram

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₇H₁₄O₃ | [1] |

| Molecular Weight | 146.18 g/mol | [1] |

| CAS Number | 3639-23-4 | [1] |

| SMILES | CC(C)CC(C)(C(=O)O)O | [1] |

| Appearance | Off-white to white solid | [2] |

| Melting Point | 151 to 152 °C (decomposes) | [2] |

| Boiling Point | 96 to 102 °C at 9 Torr | [2] |

| Solubility | Water Soluble (42 g/L at 25 °C) | [3] |

Synthesis of this compound

Proposed Synthetic Workflow: Grignard Reaction

The Grignard reaction provides a direct route to α-hydroxy acids. This approach involves the reaction of a ketone with a Grignard reagent, followed by carboxylation and acidic workup. A proposed workflow is illustrated below.

Caption: Grignard reaction workflow for synthesis.

Hypothetical Experimental Protocol (Grignard Synthesis)

Disclaimer: The following is a representative protocol and has not been experimentally validated for this specific compound. It is based on general procedures for similar transformations.

Materials:

-

Magnesium turnings

-

Dry diethyl ether

-

Isobutyl bromide

-

Acetone

-

Dry ice (solid CO₂)

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate (saturated solution)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Add a solution of isobutyl bromide in dry diethyl ether dropwise to the magnesium turnings under a nitrogen atmosphere. The reaction mixture should be stirred, and the rate of addition controlled to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Reaction with Acetone: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of dry acetone in dry diethyl ether dropwise with vigorous stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Carboxylation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Carefully add crushed dry ice in small portions with vigorous stirring. Continue stirring until the mixture becomes a thick slurry.

-

Workup: Allow the reaction mixture to warm to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride. Acidify the mixture with concentrated hydrochloric acid to a pH of approximately 1-2. Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as hexane/ethyl acetate.

Spectroscopic Data

Publicly accessible, experimentally determined spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry) for this compound is currently unavailable. Researchers are advised to perform their own analytical characterization upon synthesis or acquisition of this compound.

Biological Activity and Signaling Pathways

As of the date of this guide, there is no published literature detailing the biological activity, pharmacological properties, or involvement in any signaling pathways of this compound. This represents a significant knowledge gap and an opportunity for novel research in areas such as metabolic studies, drug discovery, and toxicology.

Conclusion

This compound is a well-defined chemical entity with known physical properties. While its synthesis can be achieved through established organic chemistry reactions like the Grignard synthesis, a detailed, validated experimental protocol is not publicly available. A significant void exists in the scientific literature regarding its spectroscopic characterization and biological functions. This guide serves as a foundational resource for researchers interested in exploring the synthesis and potential applications of this compound, highlighting the need for further investigation to elucidate its chemical and biological profile.

References

An In-depth Technical Guide to the Synthesis of 2-Hydroxy-2,4-dimethylpentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for 2-hydroxy-2,4-dimethylpentanoic acid, a valuable alpha-hydroxy acid intermediate in various chemical and pharmaceutical applications. The document details the underlying chemical principles, experimental protocols, and quantitative data associated with its preparation.

Introduction

This compound is a carboxylic acid characterized by a hydroxyl group on the alpha-carbon. This structural motif makes it a useful building block in organic synthesis, particularly for the introduction of sterically hindered alpha-hydroxy acid moieties. The most direct and established method for its synthesis is a two-step process commencing with the nucleophilic addition of a cyanide ion to 4-methyl-2-pentanone (B128772), followed by the hydrolysis of the resulting cyanohydrin intermediate.

Core Synthesis Pathway: The Cyanohydrin Route

The synthesis proceeds in two distinct stages:

-

Step 1: Cyanohydrin Formation. The process begins with the reaction of 4-methyl-2-pentanone with a cyanide source. The cyanide anion (CN⁻) acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ketone. This addition reaction breaks the carbonyl π-bond, leading to the formation of a tetrahedral alkoxide intermediate. Subsequent protonation of this intermediate yields the cyanohydrin, 2-cyano-4-methylpentan-2-ol. This reaction is reversible, and for ketones, the equilibrium can be unfavorable. Therefore, reaction conditions are optimized to drive the formation of the product.

-

Step 2: Hydrolysis. The nitrile group of the cyanohydrin intermediate is then hydrolyzed to a carboxylic acid. This transformation is typically achieved under strong acidic conditions and heating. The reaction proceeds through a protonated amide intermediate, which is then further hydrolyzed to yield the final product, this compound, along with an ammonium (B1175870) salt as a byproduct.

The overall transformation effectively converts a ketone into an alpha-hydroxy acid with the addition of one carbon atom.

Physicochemical and Quantitative Data

The following tables summarize the key physicochemical properties of the target compound and the expected quantitative data for the synthesis pathway.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 3639-23-4 | [1][2][3] |

| Molecular Formula | C₇H₁₄O₃ | [1][2] |

| Molecular Weight | 146.18 g/mol | [1][2] |

| Appearance | Off-white to white solid | [1] |

| Melting Point | 151-152 °C (decomposes) | [1] |

| Boiling Point | 96-102 °C at 9 Torr | [1] |

| Solubility in Water | 42 g/L at 25 °C | [1][3] |

Table 2: Summary of Reaction Parameters and Expected Yields

| Step | Reactants | Reagents/Conditions | Typical Reaction Time | Expected Yield |

| 1. Cyanohydrin Formation | 4-Methyl-2-pentanone, Sodium Cyanide | Sulfuric Acid (40%), Water, Ice bath (10-20°C) | 3-4 hours | 75-85% |

| 2. Hydrolysis | 2-Cyano-4-methylpentan-2-ol | Concentrated Hydrochloric Acid, Reflux | 4-8 hours | 80-90% |

Note: Yields are based on analogous reactions of similar ketones and may vary depending on the specific experimental conditions and scale.

Detailed Experimental Protocols

The following protocols are based on well-established procedures for cyanohydrin formation and hydrolysis, adapted for the synthesis of this compound.

WARNING: This procedure involves the use of highly toxic sodium cyanide and the in-situ generation of hydrogen cyanide gas. All operations must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including cyanide-specific gloves and a face shield. An emergency cyanide poisoning antidote kit should be readily accessible.

Experiment 1: Synthesis of 2-Cyano-4-methylpentan-2-ol (Cyanohydrin Intermediate)

Materials:

-

4-Methyl-2-pentanone (1.0 mol, 100.16 g)

-

Sodium Cyanide (NaCN) (1.1 mol, 53.91 g)

-

Sulfuric Acid (H₂SO₄), 40% aqueous solution (prepared by cautiously adding 120 mL of concentrated H₂SO₄ to 330 mL of water)

-

Deionized Water

-

Diethyl Ether

-

Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

-

Ice

Equipment:

-

2 L three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Thermometer

-

Large ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In the 2 L three-necked flask, dissolve sodium cyanide in 220 mL of water. Add 180 mL (144 g) of 4-methyl-2-pentanone to the solution.

-

Equip the flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in a large ice bath and begin vigorous stirring.

-

Once the internal temperature of the mixture drops to 15°C, begin the slow, dropwise addition of the 40% sulfuric acid solution from the dropping funnel over a period of approximately 3 hours. Maintain the internal temperature between 10°C and 20°C throughout the addition.

-

After the acid addition is complete, continue stirring for an additional 30 minutes at the same temperature.

-

Turn off the stirrer and allow the layers to separate. The upper layer is the crude cyanohydrin product.

-

Carefully decant the upper organic layer into a separatory funnel.

-

Extract the remaining aqueous layer three times with 150 mL portions of diethyl ether.

-

Combine the ether extracts with the decanted organic layer. Wash the combined organic phase with 100 mL of saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate for at least 1 hour.

-

Filter off the drying agent and remove the diethyl ether using a rotary evaporator. The resulting oil is the crude 2-cyano-4-methylpentan-2-ol, which can be used in the next step without further purification.

Experiment 2: Hydrolysis to this compound

Materials:

-

Crude 2-Cyano-4-methylpentan-2-ol (from Experiment 1)

-

Concentrated Hydrochloric Acid (HCl, ~37%)

-

Sodium Hydroxide (NaOH) solution (for neutralization)

-

Ethyl Acetate (B1210297)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Hexane (for recrystallization)

Equipment:

-

1 L round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Crystallization dish

Procedure:

-

Place the crude 2-cyano-4-methylpentan-2-ol into the 1 L round-bottom flask.

-

Carefully add 300 mL of concentrated hydrochloric acid. Caution: This will generate some heat and potentially release residual HCN gas. Perform this step in the fume hood.

-

Equip the flask with a reflux condenser and a magnetic stirrer.

-

Heat the mixture to reflux using a heating mantle and maintain a gentle reflux for 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the cooled solution to a large separatory funnel. Extract the aqueous solution three times with 200 mL portions of ethyl acetate.

-

Combine the organic extracts and wash them once with 150 mL of saturated sodium chloride solution.

-

Dry the ethyl acetate solution over anhydrous magnesium sulfate.

-

Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound as a solid or viscous oil.

-

Purification: Recrystallize the crude product from a minimal amount of hot hexane. Dissolve the product in hot hexane, allow it to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the white crystalline product by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

Visualizations

The following diagrams illustrate the synthesis pathway and the general workflow of the experimental procedure.

References

An In-depth Technical Guide to 2-Hydroxy-2,4-dimethylpentanoic Acid

CAS Number: 3639-23-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Hydroxy-2,4-dimethylpentanoic acid, a small molecule of interest in chemical and pharmaceutical research. This document collates available data on its physicochemical properties, synthesis, and potential applications, offering detailed experimental protocols and conceptual frameworks for its further investigation.

Chemical and Physical Properties

This compound is a white to off-white solid. Its chemical structure features a carboxylic acid group and a tertiary alcohol on the same carbon, with an isobutyl substituent. This alpha-hydroxy acid structure suggests potential for unique chemical reactivity and biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O₃ | --INVALID-LINK-- |

| Molecular Weight | 146.18 g/mol | --INVALID-LINK-- |

| Appearance | Off-white to white solid | Commercial Suppliers |

| Melting Point | 151-152 °C (with decomposition) | Commercial Suppliers |

| Boiling Point | 96-102 °C at 9 Torr | Commercial Suppliers |

| Water Solubility | 42 g/L at 25 °C | Commercial Suppliers |

| Density | 1.069 g/cm³ (predicted) | Commercial Suppliers |

| Refractive Index | 1.461 (predicted) | Commercial Suppliers |

| pKa | Not experimentally determined. Predicted values for similar small alpha-hydroxy carboxylic acids typically range from 3.5 to 4.5. | General Chemical Knowledge |

Table 2: Spectroscopic Data (Predicted and from Related Compounds)

| Technique | Data | Source/Notes |

| ¹H NMR | Data for the related compound (2SR,3SR)-2,4-dimethyl-3-hydroxypentanoic acid shows characteristic peaks for methyl, methylene (B1212753), and methine protons. For the title compound, one would expect signals corresponding to the two methyl groups of the isobutyl moiety, the methyl group at C2, the methylene group at C3, and the methine proton of the isobutyl group. The hydroxyl and carboxylic acid protons would likely appear as broad singlets. | --INVALID-LINK-- |

| ¹³C NMR | Predicted chemical shifts suggest a peak for the carboxylic carbon in the range of 170-185 ppm, the quaternary carbon bearing the hydroxyl group around 70-80 ppm, and aliphatic carbons between 10-50 ppm. | --INVALID-LINK-- |

| Infrared (IR) | The IR spectrum of the related compound (2SR,3SR)-2,4-dimethyl-3-hydroxypentanoic acid shows absorptions at 3500 cm⁻¹ (O-H stretch of the alcohol), a broad absorption from 3300-2500 cm⁻¹ (O-H stretch of the carboxylic acid), and 1695 cm⁻¹ (C=O stretch of the carboxylic acid). Similar peaks are expected for the title compound. | --INVALID-LINK-- |

| Mass Spectrometry (MS) | Expected fragmentation patterns would involve loss of water, carbon dioxide, and cleavage of the carbon-carbon bonds. The molecular ion peak [M]+ at m/z 146 would be expected in some ionization modes. | General Mass Spectrometry Principles |

Synthesis and Purification

Two primary synthetic routes for compounds with a similar scaffold have been described in the literature.

Synthesis via Aldol (B89426) Condensation

A detailed, multi-step synthesis has been reported for a related isomer, which can likely be adapted for the synthesis of this compound. This procedure involves the formation of a phenyl ester, followed by a directed aldol condensation and subsequent hydrolysis.

Experimental Protocol: Synthesis of (2SR,3SR)-2,4-Dimethyl-3-hydroxypentanoic Acid (Adaptable for the title compound)

-

Step 1: Esterification of 2,6-dimethylphenol (B121312). 2,6-dimethylphenol is reacted with propanoyl chloride in the presence of sodium hydride in diethyl ether to form 2,6-dimethylphenyl propanoate.[1]

-

Step 2: Aldol Condensation. The resulting ester is treated with lithium diisopropylamide (LDA) to form the enolate, which then reacts with 2-methylpropanal in tetrahydrofuran (B95107) at low temperatures (-70 °C) to yield the aldol addition product, 2',6'-dimethylphenyl (2SR,3SR)-2,4-dimethyl-3-hydroxypentanoate.[1]

-

Step 3: Hydrolysis. The ester is hydrolyzed using potassium hydroxide (B78521) in a methanol/water mixture. The reaction is then neutralized with dry ice and acidified with hydrochloric acid to yield the final product, which can be purified by crystallization from hexane (B92381).[1]

Synthesis via Grignard Reaction

A more direct approach involves the use of a Grignard reagent.

Conceptual Protocol:

-

Step 1: Formation of Grignard Reagent. An appropriate alkyl magnesium halide is prepared.

-

Step 2: Reaction with a Ketone. The Grignard reagent is reacted with a suitable ketone, such as 4-methyl-2-pentanone.

-

Step 3: Carboxylation. The resulting tertiary alkoxide is carboxylated using carbon dioxide (dry ice).

-

Step 4: Acidic Workup. The reaction is quenched with an aqueous acid to yield the final alpha-hydroxy carboxylic acid.

Purification

The crude product can be purified by recrystallization.

Experimental Protocol: Crystallization

-

Dissolve the crude this compound in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., hexane or an ether/hexane mixture).[1]

-

Allow the solution to cool slowly to room temperature.

-

For further crystallization, the solution can be placed in a refrigerator or freezer.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Dry the crystals under vacuum.

Analytical Methods

The purity and identity of this compound can be assessed using standard analytical techniques.

Experimental Protocol: HPLC Analysis (Suggested Method)

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous acidic buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) or Mass Spectrometry (LC-MS).

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

Experimental Protocol: GC-MS Analysis (Suggested Method)

Due to the low volatility of the compound, derivatization is necessary prior to GC-MS analysis.

-

Derivatization: Silylation of the hydroxyl and carboxylic acid groups using a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a suitable solvent (e.g., pyridine (B92270) or acetonitrile). The reaction is typically carried out at 60-80 °C for 30-60 minutes.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: Split or splitless injection at an appropriate temperature (e.g., 250 °C).

-

Oven Program: A temperature gradient starting from a low temperature (e.g., 80 °C) and ramping up to a high temperature (e.g., 280 °C).

-

MS Detection: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.

Biological Activity and Potential Applications

Currently, there is no specific published data on the biological activity or mechanism of action of this compound. However, as an alpha-hydroxy acid (AHA), its potential biological effects can be extrapolated from the known activities of this class of compounds.

AHAs are widely used in dermatology for their exfoliative and moisturizing properties.[2][3][4][5] They are known to reduce corneocyte cohesion, leading to desquamation of the stratum corneum.[2][5] At low concentrations, some AHAs have been shown to have beneficial effects on the skin barrier and can modulate inflammatory responses.[2] At higher concentrations, they act as peeling agents.[2]

Potential, unverified applications for this compound could include:

-

Dermatology and Cosmetics: As an active ingredient in skincare formulations for exfoliation, improving skin texture, and addressing conditions like acne or hyperpigmentation.[4][5]

-

Drug Development: The carboxylic acid and hydroxyl groups provide handles for further chemical modification, making it a potential building block for the synthesis of more complex molecules with therapeutic potential. The lipophilic isobutyl group may influence its membrane permeability and interaction with biological targets.

-

Research Tool: As a small, functionalized molecule, it could be used to probe the active sites of enzymes or as a starting point for the development of enzyme inhibitors.

Investigating Biological Activity and Signaling Pathways

Given the lack of data on the biological effects of this compound, a systematic investigation is warranted. The following workflow outlines a potential approach for researchers.

Caption: A conceptual workflow for the investigation of the biological activity of a novel compound.

Safety and Handling

As a carboxylic acid, this compound should be handled with appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. It may cause skin and eye irritation. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a readily synthesizable alpha-hydroxy acid with potential for further investigation. While specific data on its biological activity is currently lacking, its structural features suggest possible applications in dermatology and as a scaffold in drug discovery. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers interested in exploring the properties and potential of this compound. Further studies are needed to fully characterize its spectral properties, determine its pKa, and elucidate its biological mechanism of action.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Dual Effects of Alpha-Hydroxy Acids on the Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. skintherapyletter.com [skintherapyletter.com]

- 4. Applications of hydroxy acids: classification, mechanisms, and photoactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Alpha hydroxy acid (AHA): Types, benefits, and how to use [medicalnewstoday.com]

A Comprehensive Technical Guide to 2-Hydroxy-2,4-dimethylpentanoic Acid

This technical guide provides a detailed overview of 2-Hydroxy-2,4-dimethylpentanoic acid, including its chemical properties, synthesis, and potential applications. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Properties

This compound is a branched-chain alpha-hydroxy acid. Its IUPAC name is derived from the pentanoic acid backbone with a hydroxyl group and a methyl group at the second carbon, and another methyl group at the fourth carbon.

Below is a diagram illustrating the nomenclature logic for this compound.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | This compound | --INVALID-LINK-- |

| Molecular Formula | C7H14O3 | --INVALID-LINK-- |

| Molecular Weight | 146.18 g/mol | --INVALID-LINK-- |

| CAS Number | 3639-23-4 | --INVALID-LINK-- |

| Appearance | Off-white to white solid | --INVALID-LINK-- |

| Melting Point | 151-152 °C (decomposes) | --INVALID-LINK-- |

| Boiling Point | 96-102 °C at 9 Torr | --INVALID-LINK-- |

| Solubility | Water soluble (42 g/L at 25 °C) | --INVALID-LINK-- |

Synthesis of this compound

A common and effective method for the synthesis of this compound is a two-step process involving the formation of a cyanohydrin from a ketone, followed by the hydrolysis of the nitrile group to a carboxylic acid.

The overall synthetic workflow is depicted in the diagram below.

Experimental Protocols

Step 1: Synthesis of 2-Hydroxy-2,4-dimethylpentanenitrile (Cyanohydrin Formation)

This procedure is adapted from general methods for cyanohydrin formation from ketones.

-

Materials:

-

4-Methyl-2-pentanone

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl), dilute solution

-

Diethyl ether or Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

-

Ice bath

-

Round-bottom flask with a stirrer, dropping funnel, and thermometer

-

-

Procedure:

-

In a round-bottom flask equipped with a mechanical stirrer and a dropping funnel, a solution of sodium cyanide in water is prepared.

-

4-Methyl-2-pentanone is added to the flask.

-

The flask is cooled in an ice bath to a temperature between 10-20°C.

-

A dilute solution of sulfuric acid is added dropwise from the dropping funnel over a period of 2-3 hours, maintaining the temperature between 10-20°C.

-

After the addition is complete, the mixture is stirred for an additional hour at the same temperature.

-

The reaction mixture is then transferred to a separatory funnel, and the organic layer is separated.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the crude 2-Hydroxy-2,4-dimethylpentanenitrile.

-

Step 2: Hydrolysis of 2-Hydroxy-2,4-dimethylpentanenitrile to this compound

This procedure is a general method for the acid-catalyzed hydrolysis of nitriles.

-

Materials:

-

2-Hydroxy-2,4-dimethylpentanenitrile (from Step 1)

-

Concentrated Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

-

Water

-

Reflux apparatus

-

Ice bath

-

Extraction solvent (e.g., diethyl ether)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

The crude 2-Hydroxy-2,4-dimethylpentanenitrile is placed in a round-bottom flask.

-

A mixture of concentrated hydrochloric acid and water is added to the flask.

-

A reflux condenser is attached, and the mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature and then further cooled in an ice bath.

-

The cooled mixture is extracted with diethyl ether.

-

The ether extract is then washed with a saturated sodium bicarbonate solution.

-

The aqueous bicarbonate layer is carefully acidified with concentrated HCl to a pH of approximately 2, which will precipitate the carboxylic acid.

-

The precipitated product is collected by vacuum filtration and washed with cold water.

-

The crude product can be further purified by recrystallization from a suitable solvent like hexane.

-

Spectroscopic Data

Table 2: Predicted Spectroscopic Data

| Spectroscopy | Predicted Peaks/Signals |

| ¹H NMR | - Singlet (1H): ~12 ppm (Carboxylic acid -OH) - Singlet (1H): ~3-5 ppm (Tertiary alcohol -OH) - Multiplet (1H): ~1.8-2.0 ppm (-CH-) - Multiplet (2H): ~1.5-1.7 ppm (-CH₂-) - Singlet (3H): ~1.3 ppm (-C(OH)CH₃) - Doublet (6H): ~0.9 ppm (-CH(CH₃)₂) |

| ¹³C NMR | - ~180 ppm: C=O (Carboxylic acid) - ~75 ppm: -C(OH)- - ~50 ppm: -CH₂- - ~25 ppm: -CH- - ~24 ppm: -C(OH)CH₃ - ~23 ppm: -CH(CH₃)₂ |

| IR Spectroscopy | - Broadband: 3400-2400 cm⁻¹ (O-H stretch of carboxylic acid) - Sharp, medium: ~3500 cm⁻¹ (O-H stretch of alcohol) - Strong, sharp: ~1700 cm⁻¹ (C=O stretch of carboxylic acid) - Medium: ~2960 cm⁻¹ (C-H stretch of alkanes) - Medium: ~1250 cm⁻¹ (C-O stretch) |

| Mass Spectrometry | - Molecular Ion (M+): m/z = 146 - Key Fragments: - m/z = 129 (M-17, loss of -OH) - m/z = 101 (M-45, loss of -COOH) - m/z = 89 (cleavage alpha to the hydroxyl group) - m/z = 59 (C₃H₇O⁺) - m/z = 43 (isopropyl cation) |

Applications in Research and Drug Development

Alpha-hydroxy acids (AHAs) as a class have well-documented applications, primarily in dermatology and cosmetics.[1] They function as exfoliants, promoting the shedding of dead skin cells, and can improve skin texture and reduce the appearance of fine lines.[2] AHAs are used in the treatment of acne, photoaging, and hyperpigmentation.[3][4][5]

While specific therapeutic applications for this compound are not extensively documented, its structure as a branched-chain alpha-hydroxy acid makes it a valuable chiral building block in organic synthesis. The presence of multiple functional groups (a carboxylic acid, a tertiary alcohol, and a chiral center) allows for a variety of chemical modifications.

Potential areas of application in drug development include:

-

Synthesis of Complex Molecules: It can serve as a starting material or intermediate in the synthesis of more complex pharmacologically active compounds.

-

Peptidomimetics: Alpha-hydroxy acids are used to create peptidomimetics, which are molecules that mimic the structure and function of peptides and are often more stable and have better bioavailability. These have applications as enzyme inhibitors, for example, in the development of treatments for viral diseases and cancer.

-

Drug Delivery: The biodegradable polymers derived from alpha-hydroxy acids, such as polylactic acid (PLA) and polyglycolic acid (PGA), are used in drug delivery systems and for medical implants. The unique structure of this compound could potentially be used to synthesize novel biodegradable polymers with specific properties.

Further research is needed to explore the specific biological activities and therapeutic potential of this compound and its derivatives.

References

- 1. Dual Effects of Alpha-Hydroxy Acids on the Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alpha Hydroxy Acid: 8 Skincare Benefits and How to Use it [healthline.com]

- 3. skintherapyletter.com [skintherapyletter.com]

- 4. fda.gov [fda.gov]

- 5. Alpha hydroxy acid (AHA): Types, benefits, and how to use [medicalnewstoday.com]

physical and chemical properties of 2-Hydroxy-2,4-dimethylpentanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2-Hydroxy-2,4-dimethylpentanoic acid. Due to the limited availability of experimental data for this specific molecule, this report incorporates data from its close structural analog, 2-hydroxy-4-methylpentanoic acid (also known as 2-hydroxyisocaproic acid or HICA), to provide a more complete profile. All data is presented in structured tables for clarity, and where available, detailed experimental protocols are provided.

Chemical and Physical Properties

This compound is a member of the alpha-hydroxy acid family, characterized by a hydroxyl group on the carbon atom adjacent to the carboxyl group. Its structure suggests it is a chiral molecule.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 3639-23-4 | [1] |

| Molecular Formula | C₇H₁₄O₃ | [2] |

| Molecular Weight | 146.18 g/mol | [2] |

| Appearance | Off-white to white solid | N/A |

| Physical State | Solid | N/A |

| Boiling Point | 96 to 102 °C at 9 Torr | N/A |

| Melting Point | 151 to 152 °C (decomposes) | N/A |

| Density (Predicted) | 1.069 ± 0.06 g/cm³ at 20°C | N/A |

| Refractive Index | 1.461 | N/A |

| Solubility | Water Soluble (42 g/L at 25°C) | N/A |

| pKa (Predicted for a similar compound) | 4.43 ± 0.27 | [3] |

| pKa (General for α-hydroxy acids) | 3.5 to 4.0 | [4] |

Note: Some physical properties are sourced from supplier data sheets and may not be from peer-reviewed literature.

Alpha-hydroxy acids are generally stronger acids than their non-hydroxylated counterparts due to the electron-withdrawing inductive effect of the adjacent hydroxyl group, which stabilizes the conjugate base.[4] For example, lactic acid has a pKa of 3.86, which is lower than that of propanoic acid (4.87).[4]

Experimental Protocols

Synthesis of a Structurally Similar Compound: (2SR,3SR)-2,4-Dimethyl-3-hydroxypentanoic Acid

Step A: Synthesis of 2,6-Dimethylphenyl propanoate [5]

-

To a 2-L, three-necked, round-bottomed flask, add 26.4 g (0.55 mol) of a 50% dispersion of sodium hydride in mineral oil.

-

Wash the sodium hydride several times by decantation with dry hexane (B92381) and then cover it with 1 L of dry ether.

-

Immerse the flask in an ice bath and equip it with a dropping funnel, a mechanical stirrer, and a reflux condenser.

-

Add a solution of 61.1 g (0.50 mol) of 2,6-dimethylphenol (B121312) in 150 mL of dry ether dropwise over 10 minutes. Stir for 5 minutes until hydrogen evolution ceases.

-

While stirring continuously in the cold, add a solution of 48 mL (50.9 g, 0.55 mol) of propanoyl chloride in 100 mL of dry ether dropwise over 30 minutes.

-

After stirring for an additional hour, pour the reaction mixture into a 2-L separatory funnel containing 200 mL of water.

-

Shake the mixture vigorously, separate the ether layer, and wash it successively with 200 mL of 10% aqueous sodium hydroxide (B78521), 200 mL of water, and 200 mL of 4% hydrochloric acid.

-

Dry the ether layer over magnesium sulfate.

-

Remove the ether with a rotary evaporator and distill the residue to obtain 2,6-dimethylphenyl propanoate.

Step B: Synthesis of 2',6'-Dimethylphenyl (2SR,3SR)-2,4-dimethyl-3-hydroxypentanoate [5]

This step involves an aldol (B89426) reaction and is best visualized through a workflow diagram.

Step C: Hydrolysis to (2SR,3SR)-2,4-dimethyl-3-hydroxypentanoic acid [5]

-

Dissolve the crude product from Step B in 500 mL of methanol (B129727) in a 2-L Erlenmeyer flask.

-

Add a solution of 112 g (2 mol) of potassium hydroxide in a mixture of 500 mL of water and 500 mL of methanol with stirring. The reaction mixture will warm to about 40°C.

-

After stirring for 15 minutes, add crushed dry ice in portions to the vigorously stirring mixture until the pH is 7–8.

-

Concentrate the resulting solution to a volume of about 500 mL using a rotary evaporator.

-

Extract the solution with two 300-mL portions of methylene (B1212753) chloride, which are then discarded.

-

Acidify the aqueous phase to pH 1–2 by adding 75 mL of concentrated hydrochloric acid.

-

Extract the acidified solution with two 500-mL portions of methylene chloride.

-

Wash the combined organic extracts with 200 mL of saturated brine and dry over magnesium sulfate.

-

Remove the solvent with a rotary evaporator to obtain the product as a semisolid.

-

Crystallize the product from hexane to obtain the pure hydroxy acid.

Caption: Synthesis workflow for a structural analog.

Spectroscopic Data

Table 2: Spectroscopic Data for (2SR,3SR)-2,4-dimethyl-3-hydroxypentanoic acid

| Spectrum | Key Absorptions/Signals | Source |

| IR (neat) | 3500 cm⁻¹ (O-H stretch, sharp), 3300–2500 cm⁻¹ (O-H stretch, broad, carboxylic acid), 1695 cm⁻¹ (C=O stretch, carboxylic acid) | [5] |

| ¹H NMR | δ 7.4 (br s, 2H, OH), 3.44 (t, 1H, J=5.6), 2.69 (quintet, 1H, J=7), 1.81 (octet, 1H, J=6), 1.24 (d, 3H, J=7), 0.99 (d, 3H, J=7), 0.93 (d, 3H, J=7) | [5] |

Mass Spectrometry: The mass spectrum of the methyl ester of the related 2-hydroxy-4-methylpentanoic acid is available and can provide insights into potential fragmentation patterns. For carboxylic acids, common fragmentation patterns include the loss of the hydroxyl group (M-17) and the carboxylic acid group (M-45).[6]

Biological Activity and Signaling Pathways

Direct studies on the biological activity of this compound are scarce. However, extensive research on its close analog, 2-hydroxy-4-methylpentanoic acid (HICA) , a metabolite of the branched-chain amino acid leucine, provides significant insights into its potential biological roles.[7][8]

4.1. Muscle Metabolism and Growth: HICA is marketed as a supplement for promoting muscle growth.[7] Studies in rats have shown that HICA can increase protein synthesis and muscle mass following a period of atrophy.[7]

4.2. Antimicrobial and Antifungal Activity: HICA has demonstrated notable antimicrobial properties. It is effective against both Gram-positive and Gram-negative bacteria, including multi-drug resistant strains of Pseudomonas aeruginosa.[9] Furthermore, HICA exhibits fungicidal activity against Candida and Aspergillus species, suggesting its potential use in treating topical infections.[10]

4.3. Anti-inflammatory and Protease Modulation: Recent research suggests that HICA may have therapeutic potential in treating arthritis. It has been shown to modulate and reduce the activity of key proteases involved in cartilage degradation, specifically matrix metalloproteinase 13 (MMP-13) and a disintegrin and metalloproteinase with thrombospondin motifs 5 (ADAMTS-5). This action is described as reversible inhibition, positioning HICA as an enzyme modulator.

4.4. Metabolic Pathways: As a derivative of leucine, HICA is involved in amino acid metabolism.[7] The conversion of 2-hydroxy-4-(methylthio)butanoic acid to L-methionine has been studied in chicks, revealing a stereospecific pathway involving different enzymes for the D- and L-isomers.[11] This suggests that similar enzymatic pathways may be involved in the metabolism of this compound.

References

- 1. This compound | C7H14O3 | CID 20196029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 3. 2-Hydroxy-4-(methylthio) butanoic acid is a naturally occurring methionine precursor in the chick - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. grokipedia.com [grokipedia.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Leucic acid, L- | C6H12O3 | CID 83697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Hydroxyisocaproic acid - Wikipedia [en.wikipedia.org]

- 8. hmdb.ca [hmdb.ca]

- 9. Antibacterial efficacy and possible mechanism of action of 2-hydroxyisocaproic acid (HICA) | PLOS One [journals.plos.org]

- 10. researchgate.net [researchgate.net]

- 11. Conversion of 2-hydroxy-4-(methylthio)butanoic acid to L-methionine in the chick: a stereospecific pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereoisomers of 2-Hydroxy-2,4-dimethylpentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomers of 2-Hydroxy-2,4-dimethylpentanoic acid, a chiral carboxylic acid with potential applications in various scientific domains. Due to the presence of a single chiral center at the C2 position, this compound exists as a pair of enantiomers: (R)-2-Hydroxy-2,4-dimethylpentanoic acid and (S)-2-Hydroxy-2,4-dimethylpentanoic acid. This document elucidates their chemical structures, explores potential synthetic and resolution strategies, and outlines analytical characterization methods. A significant focus is placed on the presentation of available quantitative data and detailed experimental protocols to assist researchers in their laboratory work.

Introduction to the Stereochemistry of this compound

This compound possesses a single stereocenter at the second carbon atom (C2). This carbon is bonded to four different substituents: a hydroxyl group (-OH), a carboxyl group (-COOH), a methyl group (-CH3), and an isobutyl group (-CH2CH(CH3)2). The presence of this chiral center gives rise to two non-superimposable mirror images, known as enantiomers.

These enantiomers are designated as (R)- and (S)- based on the Cahn-Ingold-Prelog priority rules. The spatial arrangement of the substituents around the chiral center dictates the molecule's interaction with plane-polarized light and its biological activity.

dot

Figure 1: Logical relationship between the racemic mixture and the individual enantiomers, including synthetic and separation pathways.

Physicochemical Properties and Data

Table 1: Physicochemical Properties of this compound

| Property | Value (for Racemic Mixture) | Data Source |

| Molecular Formula | C7H14O3 | PubChem[1] |

| Molecular Weight | 146.18 g/mol | PubChem[1] |

| CAS Number | 3639-23-4 | PubChem[1] |

| Boiling Point | 96-102 °C at 9 Torr | Vendor Data[2] |

| Melting Point | 151-152 °C (decomposes) | Vendor Data[2] |

| Refractive Index | 1.461 | Vendor Data[2] |

| Solubility | Water: 42 g/L (25 °C) | Vendor Data[2] |

Note: Specific rotation for the individual enantiomers is a critical parameter that must be determined experimentally. Enantiomers will have equal but opposite specific rotation values.

Synthesis and Chiral Resolution

The preparation of enantiomerically pure this compound can be achieved through two primary strategies: asymmetric synthesis to directly yield a specific enantiomer, or the synthesis of a racemic mixture followed by chiral resolution.

Racemic Synthesis

A common method for the synthesis of α-hydroxy acids is the hydrolysis of a cyanohydrin, which can be formed from the corresponding ketone.

dot

Figure 2: General workflow for the racemic synthesis of this compound.

Chiral Resolution

Given a racemic mixture, the separation of enantiomers is a crucial step. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for this purpose.

This protocol is a general guideline adapted from the separation of a similar α-hydroxy acid and will require optimization for this compound.

Instrumentation:

-

HPLC system with a pump, autosampler, column oven, and UV detector.

Chiral Stationary Phase:

-

A polysaccharide-based CSP, such as one derived from amylose (B160209) or cellulose, is a good starting point for method development.

Mobile Phase:

-

A typical mobile phase for normal-phase chiral HPLC is a mixture of n-hexane and an alcohol modifier like 2-propanol, often with a small amount of an acidic additive such as trifluoroacetic acid (TFA) to improve peak shape. A starting condition could be n-Hexane/2-Propanol/TFA (90:10:0.1, v/v/v).

Protocol:

-

Sample Preparation: Prepare a stock solution of racemic this compound at a concentration of 1.0 mg/mL in the mobile phase. Dilute to a working concentration of approximately 50 µg/mL.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: 210 nm

-

-

Injection: Inject the sample onto the column.

-

Data Analysis: The two enantiomers should elute as distinct peaks. The resolution (Rs) between the peaks should be calculated, with a value greater than 1.5 indicating baseline separation.

Table 2: Illustrative Chromatographic Data for Chiral Separation

| Parameter | (R)-Enantiomer | (S)-Enantiomer |

| Retention Time (min) | tR1 | tR2 |

| Resolution (Rs) | \multicolumn{2}{c | }{Calculated from tR1 and tR2} |

Note: The elution order of the enantiomers depends on the specific chiral stationary phase used.

Biological Significance and Future Directions

Currently, there is a lack of specific information in the scientific literature regarding the biological activity or signaling pathways associated with the individual stereoisomers of this compound. However, it is well-established in pharmacology that different enantiomers of a chiral drug can exhibit significantly different biological activities and toxicological profiles.

For researchers in drug development, should this molecule be identified as a potential therapeutic agent or a key intermediate, the investigation into the bioactivity of the individual (R)- and (S)-enantiomers would be a critical step. This would involve:

-

Enantioselective Synthesis or Efficient Resolution: Developing a robust and scalable method to obtain enantiomerically pure compounds.

-

In Vitro and In Vivo Testing: Evaluating the pharmacological and toxicological profiles of each enantiomer separately.

-

Structure-Activity Relationship (SAR) Studies: Understanding how the stereochemistry at the C2 position influences the molecule's interaction with biological targets.

dot

Figure 3: A logical workflow for the investigation of the biological activity of the stereoisomers in a drug development context.

Conclusion

The stereoisomers of this compound, (R)- and (S)-, represent an important area for further research. While foundational data on the racemic mixture is available, a significant opportunity exists for the detailed characterization of the individual enantiomers. This technical guide has provided a framework for understanding the stereochemistry, potential synthetic and separation strategies, and the importance of elucidating the specific properties and biological activities of each stereoisomer. The provided protocols and data tables serve as a starting point for researchers to design and execute experiments to fill the existing knowledge gaps in this area.

References

In-depth Technical Guide to the Chiral Center of 2-Hydroxy-2,4-dimethylpentanoic acid

Abstract: This technical guide provides a comprehensive analysis of the stereochemistry of 2-Hydroxy-2,4-dimethylpentanoic acid, a molecule of interest to researchers and professionals in drug development. The document details the identification of the molecule's single chiral center, describes its resulting stereoisomers, and presents available physicochemical data. Furthermore, it outlines established experimental protocols for the determination of absolute configuration and enantiomeric purity, crucial for pharmaceutical research. Visual diagrams are provided to illustrate key structural relationships and experimental workflows.

Introduction to this compound

This compound is an alpha-hydroxy acid with the chemical formula C₇H₁₄O₃.[1] Its structure consists of a five-carbon pentanoic acid backbone with methyl groups at positions 2 and 4, and a hydroxyl group at position 2.[1][2] The presence of multiple functional groups—a carboxylic acid and a tertiary alcohol—makes it a versatile molecule for chemical synthesis. Understanding its stereochemical properties is fundamental for its potential applications in fields where molecular recognition is key, such as pharmacology and materials science.

Identification of the Chiral Center

A chiral center, or stereocenter, is typically a carbon atom bonded to four different substituent groups.[3] An analysis of the structure of this compound reveals the presence of a single chiral center at the C2 position.

The structure can be represented by the SMILES string: CC(C)CC(C)(C(=O)O)O.[1][2]

Let's examine the substituents on each carbon of the main chain:

-

C1 (Carboxyl Carbon): Bonded to two oxygen atoms and C2. It is not a chiral center.

-

C2: This carbon is bonded to four distinct groups:

-

A hydroxyl group (-OH)

-

A methyl group (-CH₃)

-

A carboxyl group (-COOH)

-

An isobutyl group (-CH₂CH(CH₃)₂) Since all four substituents are different, C2 is a chiral center .

-

-

C3 (Methylene Carbon): Bonded to two hydrogen atoms. It is not a chiral center.

-

C4: Bonded to a hydrogen atom, the C3-C2-C1 chain, and two methyl groups. Since two of its substituents are identical, it is not a chiral center.

-

C5 (Methyl Carbon): Bonded to three hydrogen atoms. It is not a chiral center.

Therefore, this compound possesses one and only one chiral center.

Stereoisomers of this compound

The presence of a single chiral center means that this compound can exist as two distinct stereoisomers. These isomers are non-superimposable mirror images of each other, a relationship defined as enantiomers. The two enantiomers are designated based on the Cahn-Ingold-Prelog priority rules as:

-

(R)-2-Hydroxy-2,4-dimethylpentanoic acid

-

(S)-2-Hydroxy-2,4-dimethylpentanoic acid

These enantiomers exhibit identical physical properties such as melting point, boiling point, and solubility in achiral solvents.[4] However, they differ in their interaction with plane-polarized light, rotating it in equal but opposite directions.[4][5][6] This property is known as optical activity. A 50:50 mixture of the (R) and (S) enantiomers is called a racemic mixture and is optically inactive.[6]

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₇H₁₄O₃ |

| Molecular Weight | 146.18 g/mol |

| CAS Number | 3639-23-4 |

| Appearance | Off-white to white solid |

| Melting Point | 151 to 152 °C (decomposes) |

| Boiling Point | 96 to 102 °C at 9 Torr |

| Solubility | Water Soluble (42 g/L at 25 °C) |

| Optical Rotation | Racemic mixture: 0°; Individual enantiomers: Equal and opposite values. |

Data sourced from commercial supplier specifications and PubChem.[1][7][8]

Significance of Chirality in Drug Development

In the pharmaceutical industry, the chirality of a molecule is of utmost importance. Enantiomers of a drug can have significantly different pharmacological and toxicological effects. One enantiomer may be therapeutically active, while the other could be inactive or even harmful. A tragic historical example is Thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen. Therefore, the ability to separate and analyze the stereoisomers of a potential drug candidate is a critical requirement for regulatory approval and patient safety.

Experimental Protocols for Chiral Analysis

Determining the absolute configuration and enantiomeric purity of a chiral molecule like this compound requires specialized analytical techniques.

Determination of Absolute Configuration by Single-Crystal X-Ray Diffraction

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule, including the absolute configuration of its chiral centers.[2][9][10]

Methodology:

-

Crystal Growth: A high-quality single crystal of an enantiomerically pure sample of this compound (or a derivative containing a heavy atom) is required. This is often the most challenging step and can be achieved through techniques like slow evaporation, vapor diffusion, or cooling crystallization from a suitable solvent.

-

Data Collection: The crystal is mounted on a goniometer in an X-ray diffractometer. It is then irradiated with a monochromatic X-ray beam while being rotated. The diffraction pattern of the X-rays is recorded by a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the electron density map of the crystal. From this map, the positions of the individual atoms are determined.

-

Absolute Configuration Assignment: To determine the absolute configuration, anomalous dispersion effects are utilized.[11] This requires the presence of an atom that scatters X-rays anomalously. If the molecule itself does not contain a suitable heavy atom, it can be derivatized. The Flack parameter is calculated during refinement; a value close to 0 confirms the correct absolute configuration, while a value near 1 indicates the opposite configuration.[12]

Analysis of Enantiomeric Purity by NMR Spectroscopy

NMR spectroscopy can be used to determine the enantiomeric excess (ee) of a sample by using a chiral derivatizing agent (CDA) to convert the enantiomers into diastereomers.[13][14] Diastereomers have different physical properties and are distinguishable in an NMR spectrum.

Methodology:

-

Derivatization: A racemic or enantiomerically enriched sample of this compound is reacted with an enantiomerically pure chiral derivatizing agent. A common CDA for alcohols and carboxylic acids is Mosher's acid chloride. This reaction converts the (R) and (S) enantiomers of the analyte into a mixture of (R,R) and (S,R) diastereomers.

-

NMR Data Acquisition: A high-resolution ¹H or ¹⁹F NMR spectrum of the diastereomeric mixture is acquired.

-

Spectral Analysis: The diastereomers will have slightly different chemical environments, leading to separate, distinct signals in the NMR spectrum.

-

Enantiomeric Excess Calculation: The relative amounts of the two enantiomers in the original sample are determined by integrating the corresponding signals for the two diastereomers. The enantiomeric excess (ee) is calculated using the formula: ee (%) = [|Integration₁ - Integration₂| / (Integration₁ + Integration₂)] * 100

References

- 1. This compound | C7H14O3 | CID 20196029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. biocompare.com [biocompare.com]

- 4. youtube.com [youtube.com]

- 5. Reddit - The heart of the internet [reddit.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. hoffmanchemicals.com [hoffmanchemicals.com]

- 8. liberty360.ca [liberty360.ca]

- 9. purechemistry.org [purechemistry.org]

- 10. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]

Retrosynthetic Analysis of 2-Hydroxy-2,4-dimethylpentanoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the retrosynthetic analysis of 2-hydroxy-2,4-dimethylpentanoic acid, a valuable building block in organic synthesis. This document outlines two primary synthetic pathways, providing detailed, representative experimental protocols and summarizing key data for researchers in drug development and chemical synthesis.

Introduction to Retrosynthetic Analysis

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. By working backward from the desired product, chemists can devise logical and efficient synthetic routes. This process involves identifying key bond disconnections that correspond to reliable forward chemical reactions.

Retrosynthetic Strategy for this compound

The target molecule, this compound, is an α-hydroxy acid. Its structure suggests two primary retrosynthetic disconnections at the C2-carbon, leading to viable synthetic strategies: the cyanohydrin pathway and the Grignard reagent pathway.

Cyanohydrin Pathway Disconnection

A logical disconnection of the C-CN bond in the corresponding α-hydroxynitrile precursor leads back to a ketone and a cyanide source. This suggests that 4-methyl-2-pentanone (B128772) is a suitable starting material.

Grignard Pathway Disconnection

Alternatively, disconnection of one of the C-C bonds attached to the C2-carbon suggests a Grignard reaction. Two plausible disconnections exist:

-

Disconnection A: Breaking the bond between C2 and the isobutyl group leads to a pyruvate (B1213749) ester (an α-ketoester) and an isobutyl Grignard reagent.

-

Disconnection B: Breaking the bond between C2 and the methyl group leads to an α-ketoester derived from isovaleric acid and a methyl Grignard reagent.

Data Presentation

The following table summarizes the key physical and chemical properties of the target molecule and the starting materials for the proposed synthetic routes.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| This compound | C₇H₁₄O₃ | 146.18 | 96-102 @ 9 Torr | 151-152 (decomp) |

| 4-Methyl-2-pentanone | C₆H₁₂O | 100.16 | 116-117 | -84 |

| Potassium Cyanide | KCN | 65.12 | 1625 | 634.5 |

| Isobutylmagnesium Bromide | C₄H₉BrMg | 161.32 | N/A | N/A |

| Ethyl Pyruvate | C₅H₈O₃ | 116.12 | 144-146 | -58 |

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound based on the retrosynthetic analysis. These protocols are derived from established procedures for analogous transformations and should be adapted and optimized as necessary.

Synthesis via the Cyanohydrin Pathway

This two-step synthesis starts with the formation of a cyanohydrin from 4-methyl-2-pentanone, followed by acid-catalyzed hydrolysis.

Step 1: Synthesis of 2-Cyano-2-hydroxy-4-methylpentane (Cyanohydrin Intermediate)

-

Materials:

-

4-Methyl-2-pentanone

-

Potassium cyanide (KCN)

-

Sulfuric acid (H₂SO₄), 40% aqueous solution

-

Water

-

Diethyl ether

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, a solution of potassium cyanide in water is prepared and cooled in an ice bath.

-

4-Methyl-2-pentanone is added to the stirred cyanide solution.

-

While maintaining the temperature between 10-20°C, 40% sulfuric acid is added dropwise over a period of 2-3 hours.

-

After the addition is complete, the mixture is stirred for an additional 15-30 minutes.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude cyanohydrin.

-

Step 2: Hydrolysis of 2-Cyano-2-hydroxy-4-methylpentane

-

Materials:

-

Crude 2-Cyano-2-hydroxy-4-methylpentane

-

Concentrated hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH) solution

-

Diethyl ether

-

-

Procedure:

-

The crude cyanohydrin is placed in a round-bottom flask with concentrated hydrochloric acid.

-

The mixture is heated to reflux for 4-6 hours.

-

After cooling to room temperature, the solution is made alkaline by the addition of a sodium hydroxide solution.

-

The aqueous solution is washed with diethyl ether to remove any unreacted starting material.

-

The aqueous layer is then acidified with concentrated hydrochloric acid.

-

The precipitated product is extracted with diethyl ether.

-

The organic extracts are combined, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield this compound. The crude product can be purified by recrystallization.

-

Synthesis via the Grignard Pathway (Disconnection A)

This synthesis involves the preparation of isobutylmagnesium bromide followed by its reaction with ethyl pyruvate.

Step 1: Preparation of Isobutylmagnesium Bromide

-

Materials:

-

Magnesium turnings

-

Isobutyl bromide

-

Anhydrous diethyl ether

-

Iodine crystal (as initiator)

-

-

Procedure:

-

Magnesium turnings and a crystal of iodine are placed in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

-

A solution of isobutyl bromide in anhydrous diethyl ether is added dropwise to initiate the reaction.

-

Once the reaction begins (indicated by bubbling and disappearance of the iodine color), the remaining isobutyl bromide solution is added at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is stirred at room temperature until the magnesium is consumed.

-

Step 2 & 3: Reaction with Ethyl Pyruvate and Workup

-

Materials:

-

Isobutylmagnesium bromide solution (prepared in Step 1)

-

Ethyl pyruvate

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution or dilute hydrochloric acid (HCl)

-

-

Procedure:

-

A solution of ethyl pyruvate in anhydrous diethyl ether is added dropwise to the cooled (0°C) Grignard reagent under an inert atmosphere.

-

The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.

-

The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution or dilute hydrochloric acid.

-

The layers are separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting ester is then hydrolyzed to the carboxylic acid using standard procedures (e.g., refluxing with aqueous NaOH followed by acidification).

-

Conclusion

This guide has outlined two robust retrosynthetic pathways for the synthesis of this compound. The cyanohydrin route offers a straightforward approach from a common ketone, while the Grignard pathway provides a versatile method for carbon-carbon bond formation. The provided experimental protocols serve as a foundation for laboratory synthesis, and researchers are encouraged to optimize these methods to suit their specific needs. The data and visualizations presented herein are intended to facilitate the efficient and logical design of synthetic strategies for this and related α-hydroxy acids, which are of significant interest in the fields of medicinal chemistry and materials science.

starting materials for 2-Hydroxy-2,4-dimethylpentanoic acid synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic routes for producing 2-Hydroxy-2,4-dimethylpentanoic acid, a substituted α-hydroxy acid. The document details the core starting materials, reaction pathways, and experimental methodologies. Quantitative data from analogous syntheses are presented to provide benchmark expectations for reaction yields.

Executive Summary

The synthesis of this compound is most prominently achieved through two primary methodologies: the cyanohydrin pathway and the Grignard reaction. The cyanohydrin route offers a straightforward two-step process commencing with the readily available ketone, 4-methyl-2-pentanone (B128772). The Grignard synthesis provides an alternative carbon-carbon bond-forming strategy, utilizing organomagnesium reagents and a suitable carbonyl-containing electrophile. This guide will explore the technical details of both approaches, providing researchers with the foundational knowledge required for laboratory-scale synthesis.

Synthetic Pathways and Starting Materials

The selection of a synthetic route is contingent upon starting material availability, scalability, and desired purity. The two most viable pathways are outlined below.

Pathway 1: Cyanohydrin Formation and Subsequent Hydrolysis

This is a classic and reliable method for the preparation of α-hydroxy acids. The synthesis begins with the nucleophilic addition of a cyanide ion to a ketone, followed by acidic hydrolysis of the resulting nitrile.

-

Starting Material: 4-methyl-2-pentanone

-

Intermediate: 2-Hydroxy-2,4-dimethylpentanenitrile

-

Final Product: this compound

The logical workflow for this pathway is illustrated in the diagram below.

Pathway 2: Grignard Reagent Addition to a Carbonyl Compound

This approach leverages the nucleophilic character of Grignard reagents to form a new carbon-carbon bond, creating the tertiary alcohol moiety of the target molecule. A plausible retrosynthetic analysis suggests two potential Grignard strategies.

-

Strategy A Starting Materials: Isobutylmagnesium bromide and an α-ketoester (e.g., ethyl pyruvate).

-

Strategy B Starting Materials: Methylmagnesium iodide and an appropriate keto-ester (e.g., ethyl 2-keto-4-methylpentanoate).

The logical relationship for Strategy A is depicted in the following diagram.

Data Presentation: Reaction Yields